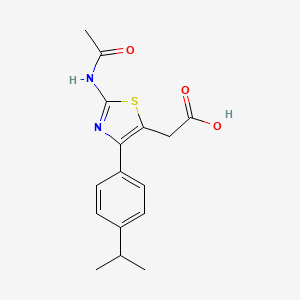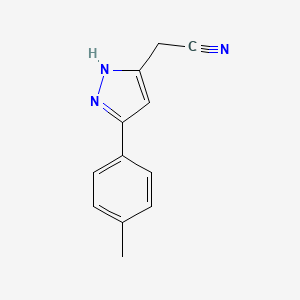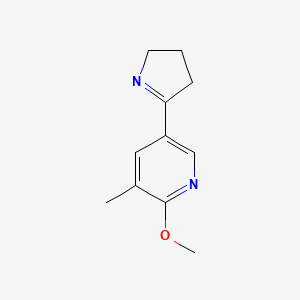
2-(2-Acetamido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Acetamido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetamido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the acetamido and isopropylphenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Acetamido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2-Acetamido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(2-Acetamido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Uniqueness
2-(2-Acetamido-4-(4-isopropylphenyl)thiazol-5-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of acetamido and isopropylphenyl groups on the thiazole ring differentiates it from other thiazole derivatives, potentially leading to unique applications in various fields.
Propiedades
Fórmula molecular |
C16H18N2O3S |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-[2-acetamido-4-(4-propan-2-ylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H18N2O3S/c1-9(2)11-4-6-12(7-5-11)15-13(8-14(20)21)22-16(18-15)17-10(3)19/h4-7,9H,8H2,1-3H3,(H,20,21)(H,17,18,19) |
Clave InChI |
XHXMUKNRWGVXMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[6-(4-phenylphenyl)cyclohexa-2,4-dien-1-yl]-1,2,4-triazol-3-one](/img/structure/B11813235.png)
![Methyl 4,5-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B11813244.png)







